2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-6(2)13-9(10)7-5-11-4-3-8(7)12-13/h6,11H,3-5,10H2,1-2H3 |
InChI Key |
AZAVKMMEEBFQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CNCCC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isopropyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazolo-pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications :
Heterocyclic Core Variations: The pyrazolo[4,3-c]pyridine system (target compound) vs. triazolo[1,5-a]pyridine alters electronic distribution and hydrogen-bonding capacity. Pyrazolo systems are more π-electron-rich, favoring interactions with aromatic residues in enzymes.
Substituent Effects :
- Isopropyl vs. Methyl : The bulkier isopropyl group in the target compound increases logP (2.1 vs. 1.5 for methyl) , enhancing membrane permeability but possibly reducing solubility.
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) substituents in the 4-chloro-2-methylphenyl derivative lower electron density, enhancing binding to hydrophobic pockets in targets like kinases.
Salt Forms :
- The dihydrochloride salt of the 2-methyl analog improves aqueous solubility (>10 mg/mL vs. <1 mg/mL for free base), critical for oral bioavailability.
Biological Activity
2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₉H₁₆N₄
- Molecular Weight : 180.25 g/mol
- CAS Number : 1552672-19-1
Its unique pyrazolo[4,3-c]pyridine core contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Antiproliferative Activity :
- Studies have shown that derivatives of pyrazolo[4,3-c]pyridines can inhibit the proliferation of various cancer cell lines. For instance, related compounds were evaluated against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines with promising results indicating low micromolar GI50 values for some derivatives .
-
Mechanisms of Action :
- The biological effects are attributed to the compound's ability to induce apoptosis in cancer cells. It activates poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and initiates caspase 9 activation, leading to programmed cell death. Additionally, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for cell cycle progression .
- Receptor Interactions :
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be enhanced through structural modifications. Research indicates that various substitutions at different positions on the pyrazole core can significantly influence its potency and selectivity against specific biological targets.
| Compound Name | Similarity | Key Features |
|---|---|---|
| tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | 0.82 | Contains a pyrrolo group |
| tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | 0.80 | Features dimethyl substitution |
| tert-butyl 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | 0.74 | Incorporates trifluoromethyl group |
The distinct combination of functional groups in this compound may impart unique biological activities compared to these structurally similar compounds.
Case Studies
Several studies have documented the biological activity of pyrazolo[4,3-c]pyridine derivatives:
- Anticancer Activity :
- Fluorescence Properties :
Q & A
Q. Example Protocol :
Cyclization of precursor heterocycles using Pd catalysis.
Alkylation with propan-2-yl groups under basic conditions (e.g., K₂CO₃).
Amine protection/deprotection sequences to ensure regioselectivity .
Q. Critical Parameters :
- Catalyst loading (1–5 mol% Pd).
- Solvent purity (anhydrous DMF to avoid side reactions).
- Reaction time optimization to minimize byproducts .
Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone, focusing on pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₉H₁₅N₅).
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential irritancy (refer to GHS guidelines) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
- First Aid : Immediate rinsing with water for skin/eye contact; consult medical professionals if ingested .
- Storage : In airtight containers under inert gas (N₂) at –20°C to prevent degradation .
Advanced: How can reaction yields be optimized for the final amine functionalization step?
Answer:
- Reductive Amination : Use NaBH₃CN or H₂/Pd-C in ethanol under reflux, monitoring pH (6–7) to avoid over-reduction .
- Catalyst Screening : Test Pd/C vs. Raney Ni for selectivity; Pd/C often provides higher yields (70–85%) .
- Solvent Optimization : Ethanol/THF mixtures improve solubility of intermediates .
Table 1 : Yield Optimization with Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | Ethanol | 80 | 85 |
| Raney Ni | THF | 60 | 72 |
| PtO₂ | MeOH | 70 | 68 |
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological studies?
Answer:
- Analog Synthesis : Modify the propan-2-yl group (e.g., isosteric replacement with cyclopropyl) to assess steric/electronic effects .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites, correlating with experimental IC₅₀ values .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
Q. Key Parameters :
- Lipinski’s Rule of Five : Ensure MW <500, H-bond donors <5.
- BBB Penetration : Adjust substituents to reduce polar surface area (<90 Ų) .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Answer:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate across cell lines .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Mechanistic Studies : Perform SPR or ITC to validate binding constants independently of cellular environments .
Example : If IC₅₀ varies between 10 nM (enzyme assay) and 1 µM (cell-based), assess membrane permeability or efflux pump activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
